6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane
Description
This compound is a bicyclic structure featuring a 7-membered azabicyclo[4.1.0]heptane core (a fused cyclohexane and cyclopropane ring system) with a nitrogen atom at position 3 and an oxygen atom at position 5. The substituents include a 3-bromo-2,4,6-trimethoxyphenyl group at position 6 and a methyl group at position 6. Its molecular formula is C₁₇H₂₂BrNO₄ (molecular weight: 400.27 g/mol).
Properties
IUPAC Name |
6-(3-bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-17-6-5-15(11(8-17)21-15)12-9(18-2)7-10(19-3)13(16)14(12)20-4/h7,11H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPBNWSHAJYKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C(C1)O2)C3=C(C(=C(C=C3OC)OC)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which is used to construct the bicyclic core of the molecule. This reaction involves the cycloaddition of a furan derivative with an olefinic or acetylenic dienophile . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Azabicyclo[4.1.0]heptane Cores
Key Observations :
- The target compound’s brominated aryl group distinguishes it from simpler analogues like the methoxymethyl or dichloro derivatives. This aromatic substitution may enhance π-π stacking interactions in drug-receptor binding .
Compounds with Varied Bicyclo Systems
Key Observations :
- Bicyclo[4.1.0] systems (target compound) exhibit less ring strain than [2.2.1] or [3.2.0] systems, favoring synthetic scalability .
Pharmacologically Active Analogues
Key Observations :
- The target compound lacks a β-lactam or thia group, which are critical for antimicrobial activity in analogues like 6-aminopenicillanic acid .
- Its bromoaryl group may instead facilitate electrophilic substitution reactions for functionalization .
Biological Activity
6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane (CAS No. 252367-12-7) is a synthetic compound belonging to the class of bicyclic amines. Its unique structural features suggest potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on available literature, including case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is C15H20BrNO4, with a molecular weight of approximately 358.228 g/mol. The presence of a bromine atom along with three methoxy groups on the phenyl ring contributes to its chemical reactivity and potential biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has been limited; however, preliminary studies indicate several areas of interest:
Antimicrobial Activity
Some derivatives of azabicyclo compounds have shown promising antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects. Although specific studies on this compound are scarce, its structural analogs suggest potential efficacy against pathogens.
Neuropharmacological Effects
Given the structural similarity to known psychoactive substances, there is speculation regarding its effects on neurotransmitter systems. Compounds within this class may interact with dopamine and serotonin receptors, which could lead to applications in treating neurological disorders.
Case Studies and Research Findings
- Antimicrobial Testing : A study evaluated the antimicrobial activity of various azabicyclo compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural motifs exhibited notable antibacterial properties, suggesting that 6-(3-bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane may also possess such activity .
- Neuropharmacological Research : Research focusing on the neuropharmacological effects of bicyclic amines has shown that they can modulate neurotransmitter release and receptor activity. This suggests that further investigation into 6-(3-bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane could reveal insights into its potential as a therapeutic agent for mental health disorders .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Antimicrobial Activity | Neuropharmacological Effects |
|---|---|---|
| 6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl... | TBD | TBD |
| 7-Oxa-3-azabicyclo[4.1.0]heptane | Moderate | Dopamine modulation |
| 6-(2-Methoxyphenyl)-3-methyl-7-oxa... | High | Serotonin receptor agonist |
TBD: To Be Determined
Q & A
Basic: How can the synthesis of this bicyclic compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves refining reaction conditions and purification strategies. Key steps include:
- Catalyst Selection : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, as demonstrated in analogous azabicycloheptane syntheses .
- Base and Solvent Systems : Employ Cs₂CO₃ in acetonitrile or EtOH to stabilize intermediates and reduce side reactions .
- Purification : Use silica gel column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate the product. Confirm purity via HPLC or TLC .
- Temperature Control : Maintain low temperatures (0–5°C) during sensitive steps, such as sulfonylation or bromination, to prevent decomposition .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?
Methodological Answer:
- NMR Analysis : Prioritize ¹H/¹³C NMR to confirm bicyclic scaffold geometry and substituent positions. For example, methoxy groups in the 2,4,6-trimethoxyphenyl moiety should show distinct singlet peaks .
- IR and MS : Use IR to verify functional groups (e.g., C-O-C stretches at ~1100 cm⁻¹) and high-resolution MS for molecular ion validation .
- Resolving Contradictions : If NMR signals overlap (e.g., due to diastereomers), employ 2D techniques (COSY, NOESY) or crystallography. Computational modeling (DFT) can predict spectra for comparison .
Advanced: How can reaction pathways for functionalizing the azabicyclo[4.1.0]heptane core be systematically explored?
Methodological Answer:
- Computational Screening : Use quantum chemical calculations (e.g., DFT) to evaluate energy barriers for potential reactions, such as electrophilic aromatic substitution at the brominated phenyl group .
- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or trapping experiments to identify intermediates. For example, monitor bromine displacement via LC-MS .
- Parallel Synthesis : Design a library of derivatives by varying substituents (e.g., replacing methoxy with ethoxy) and assess regioselectivity via X-ray crystallography .
Advanced: What strategies mitigate challenges in resolving stereochemical ambiguities in the bicyclic structure?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers, particularly if the methyl group at position 3 introduces chirality .
- X-ray Crystallography : Co-crystallize the compound with heavy atoms (e.g., bromine) to enhance diffraction contrast and confirm absolute configuration .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism (VCD) spectra with computational predictions to assign stereocenters .
Advanced: How can computational methods guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions between derivatives and target proteins (e.g., bacterial enzymes in antibacterial studies) .
- QSAR Modeling : Build quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors to prioritize synthetic targets .
- ADMET Prediction : Apply tools like SwissADME to screen for pharmacokinetic liabilities (e.g., poor solubility due to the bromophenyl group) early in design .
Advanced: How should researchers address discrepancies in thermal stability data during thermogravimetric analysis (TGA)?
Methodological Answer:
- Controlled Atmosphere Testing : Perform TGA under inert (N₂) vs. oxidative (O₂) conditions to assess decomposition pathways. The oxa-azabicyclo scaffold may degrade differently in air .
- DSC Pairing : Use differential scanning calorimetry (DSC) to detect phase transitions (e.g., melting points) that correlate with mass loss events .
- Reproducibility Checks : Compare results across multiple instruments/labs to rule out calibration errors, especially given the compound’s complex structure .
Basic: What are best practices for storing and handling this compound to prevent degradation?
Methodological Answer:
- Storage Conditions : Store under argon at –20°C in amber vials to protect from light and moisture, as brominated aromatics are prone to hydrolysis .
- Handling Protocols : Use gloveboxes for air-sensitive steps (e.g., Pd-catalyzed couplings) and avoid prolonged exposure to ambient humidity .
Advanced: How can researchers reconcile conflicting bioactivity results in antibacterial assays?
Methodological Answer:
- Strain-Specific Testing : Re-evaluate activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains, as the compound’s lipophilicity may affect membrane penetration .
- Check for Synergists : Test combinations with adjuvants (e.g., efflux pump inhibitors) to determine if resistance mechanisms skew results .
- MIC Validation : Repeat minimum inhibitory concentration (MIC) assays using standardized broth microdilution protocols to minimize variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
